3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-[4-(Cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid is an organic compound that features a complex structure with a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID typically involves multiple steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with 4-bromophenol in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)phenol.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-thiophenecarbonyl chloride in the presence of a base like triethylamine to form 4-(cyclopentyloxy)phenyl 2-thienyl ketone.
Formation of the Propanoic Acid Derivative: The final step involves the reaction of the ketone with malonic acid in the presence of a base such as sodium ethoxide, followed by acidification to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and thienyl rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[4-(Cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Cyclopentyloxy)phenyl]-3-[(2-furylcarbonyl)amino]propanoic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-[4-(Cyclopentyloxy)phenyl]-3-[(2-pyridylcarbonyl)amino]propanoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-[4-(Cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-18(22)12-16(20-19(23)17-6-3-11-25-17)13-7-9-15(10-8-13)24-14-4-1-2-5-14/h3,6-11,14,16H,1-2,4-5,12H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSVOBVIHOQAEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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